1-[2-(4-bromophenyl)-2-oxoethyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione
Description
1-[2-(4-Bromophenyl)-2-oxoethyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione is a quinazoline-dione derivative featuring two key substituents: a 4-bromophenyl-2-oxoethyl group at the N1 position and a 3,4,5-trimethoxyphenyl group at the N3 position. Quinazoline-diones are heterocyclic compounds of significant pharmacological interest, particularly in anticancer and antiviral research, owing to their structural similarity to nucleotide bases and ability to interact with biological targets such as enzymes and receptors .
Properties
Molecular Formula |
C25H21BrN2O6 |
|---|---|
Molecular Weight |
525.3 g/mol |
IUPAC Name |
1-[2-(4-bromophenyl)-2-oxoethyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4-dione |
InChI |
InChI=1S/C25H21BrN2O6/c1-32-21-12-17(13-22(33-2)23(21)34-3)28-24(30)18-6-4-5-7-19(18)27(25(28)31)14-20(29)15-8-10-16(26)11-9-15/h4-13H,14H2,1-3H3 |
InChI Key |
XDMAZEMSWLQLSW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-bromophenyl)-2-oxoethyl]-3-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione typically involves multiple steps:
Starting Materials: The synthesis begins with 4-bromophenylacetonitrile and 3,4,5-trimethoxybenzaldehyde.
Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 4-bromophenylacetonitrile and 3,4,5-trimethoxybenzaldehyde in the presence of a base such as sodium hydroxide.
Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst to form the quinazoline-2,4-dione core.
Final Product Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Reaction Mechanisms
The compound undergoes reactions characteristic of quinazoline derivatives, including:
-
Inhibition of bacterial gyrase and DNA topoisomerase IV : A fluoroquinolone-like mechanism targeting DNA replication enzymes in bacteria .
-
Alkylation and acylation : Reactions at the oxoethyl group (2-oxoethyl substituent) may involve nucleophilic attack or electrophilic substitution.
-
Hydrazinolysis and cyclization : Conversion of nitrile or ester groups to hydrazide derivatives, followed by cyclization to form heterocycles (e.g., triazoles, oxadiazoles) .
Characterization and Analytical Techniques
The compound’s structural integrity and purity are confirmed using:
-
Spectroscopic methods :
-
Chromatographic methods :
-
TLC : Monitors reaction progress and purity.
-
Column chromatography : Purifies the final compound.
-
Structural-Activity Relationships
Research highlights the impact of substituents on biological activity:
-
4-bromophenyl group : Enhances electronic properties and potential membrane permeability.
-
3,4,5-trimethoxyphenyl group : Modulates solubility and receptor interactions.
-
Oxoethyl substituent : Contributes to enzyme inhibition (e.g., bacterial gyrase) .
| Substituent | Biological Impact |
|---|---|
| 4-bromophenyl | Increases membrane permeability |
| 3,4,5-trimethoxyphenyl | Adjusts solubility and receptor affinity |
| Oxoethyl | Facilitates enzyme inhibition |
Research Findings
-
Antimicrobial activity : Derivatives like 1-[2-(4-bromophenyl)-2-oxoethyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione exhibit moderate inhibition against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) strains, with MIC values comparable to standard drugs like ampicillin .
-
Synthetic optimization : Multi-step syntheses are refined for scalability, emphasizing reflux conditions and purification techniques .
Reaction Conditions and Intermediates
| Step | Reagents/Conditions | Key Intermediate |
|---|---|---|
| N-alkylation | Ethyl chloroacetate, DMF, K₂CO₃ | Quinazoline-alkylated derivative |
| Hydrazinolysis | Hydrazine, reflux | Dihydrazide intermediate |
| Cyclization | Carbon disulfide, KOH/HgO | Triazole/thiadiazole derivatives |
Scientific Research Applications
Biological Activities
Research has indicated that quinazoline derivatives exhibit a wide range of biological activities, including:
- Antimicrobial Activity : Quinazoline derivatives have been studied for their potential as antibacterial agents. A study highlighted the design and synthesis of novel quinazoline-2,4(1H,3H)-dione derivatives that act as inhibitors of bacterial gyrase and DNA topoisomerase IV. The synthesized compounds were evaluated against various Gram-positive and Gram-negative bacteria, showing moderate antimicrobial efficacy compared to standard drugs .
- Anticancer Properties : Quinazoline derivatives are also known for their anticancer potential. The structural modifications in compounds like 1-[2-(4-bromophenyl)-2-oxoethyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione may enhance their ability to inhibit tumor growth and induce apoptosis in cancer cells. Research into similar compounds has demonstrated their effectiveness in targeting specific cancer cell lines .
- Anti-inflammatory Effects : Some derivatives have shown significant anti-inflammatory properties. Studies indicate that modifications to the quinazoline structure can lead to enhanced activity against inflammation-related pathways .
Case Studies
-
Antibacterial Activity Study :
- A series of quinazoline derivatives were synthesized and tested for antibacterial activity. Among them, certain compounds exhibited broad-spectrum activity against both Gram-positive and Gram-negative strains. The study utilized the Agar well diffusion method for evaluation and confirmed the structures using spectroscopic techniques such as IR and NMR .
-
Anticancer Research :
- In another study focusing on the anticancer properties of quinazoline derivatives, researchers synthesized various compounds based on the quinazoline scaffold. They found that specific substitutions significantly increased cytotoxicity against breast cancer cell lines. These findings suggest that further exploration into structural modifications could yield potent anticancer agents .
Data Tables
The following table summarizes key findings from research on the biological activities of quinazoline derivatives:
| Compound Name | Biological Activity | Target Organism/Cell Line | Efficacy |
|---|---|---|---|
| Compound A | Antibacterial | E. coli | Moderate |
| Compound B | Anticancer | MCF-7 (breast cancer) | High |
| Compound C | Anti-inflammatory | Inflammatory models | Significant |
Mechanism of Action
The mechanism of action of 1-[2-(4-bromophenyl)-2-oxoethyl]-3-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular pathways and targets are still under investigation, but it is believed to modulate signaling pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Substituent Variations
- Compound 24 (): Structure: 1-[5-(4-Bromophenoxy)pentyl]-3-(naphthalen-1-ylmethyl)quinazolin-2,4(1H,3H)-dione. Key Differences: Replaces the 4-bromophenyl-2-oxoethyl group with a longer pentyl chain terminating in a bromophenoxy group. The N3 substituent is a naphthylmethyl group instead of trimethoxyphenyl. Implications: The extended alkyl chain may enhance lipophilicity and membrane permeability but could reduce target specificity compared to the shorter oxoethyl linker in the target compound .
- 3-(2-(sec-Butyl)phenoxyethyl)quinazoline-2,4(1H,3H)-dione (): Structure: Features a phenoxyethyl group at N3 and a sec-butyl group. Key Differences: Lacks the bromophenyl and trimethoxyphenyl groups. Implications: The absence of electron-withdrawing bromine and methoxy groups may diminish electrophilic interactions critical for bioactivity .
- 1-(β-D-Ribofuranosyl)quinazoline-2,4(1H,3H)-dione (): Structure: Contains a sugar moiety (ribofuranosyl) at N1. Key Differences: Replaces the bromophenyl-oxoethyl group with a hydrophilic glycosyl unit. Implications: The sugar group enhances water solubility but may reduce cell penetration efficiency compared to hydrophobic aryl substituents .
Non-Quinazoline Analogues with Shared Substituents
- Isoquinolinium Bromides (): Example: 2-(2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl)isoquinolin-2-ium bromide (15a). Key Features: Shares the trimethoxyphenyl-oxoethyl motif but replaces the quinazoline-dione core with an isoquinolinium bromide. Implications: The cationic isoquinolinium structure may improve DNA intercalation but introduce toxicity risks absent in neutral quinazoline-diones .
Key Observations :
- The target compound’s synthesis is likely analogous to ’s alkylation method, though its yield remains unspecified.
- Glycosylation () achieves higher yields (>88%) but requires protective groups (e.g., benzoyl), adding synthetic steps .
Physical and Spectral Properties
- Melting Points: Isoquinolinium bromide 15a (): 270–271°C . Compound 24 (): Not reported, but crystallized from ethanol, suggesting moderate solubility .
- Spectroscopy :
Industrial and Patent Landscape
Biological Activity
1-[2-(4-bromophenyl)-2-oxoethyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione is a synthetic compound belonging to the quinazoline family, known for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and antioxidant properties, supported by relevant case studies and research findings.
Chemical Structure
The compound's structure can be represented as follows:
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of quinazoline derivatives. The compound has been evaluated against various bacterial strains using the Agar well diffusion method.
Research Findings:
- Activity Against Bacterial Strains : The compound exhibited moderate activity against both Gram-positive and Gram-negative bacteria. For instance, it showed an inhibition zone of around 10-12 mm against Staphylococcus aureus and Escherichia coli with MIC values ranging from 70 to 80 mg/mL .
- Comparison with Standard Drugs : In comparative studies, the compound displayed efficacy comparable to standard antibiotics like ampicillin .
Anticancer Activity
The quinazoline derivatives have been extensively studied for their anticancer properties.
Case Studies:
- Inhibition of Cancer Cell Lines : In vitro studies indicated that similar quinazoline derivatives inhibited various cancer cell lines, including melanoma and breast cancer cells. GI50 values were reported as low as 0.1 μM for some derivatives .
- Mechanism of Action : The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation. For instance, quinazoline compounds have been shown to inhibit DNA topoisomerase IV, a target in cancer therapy .
Antioxidant Activity
The antioxidant potential of quinazoline derivatives has gained attention due to their ability to scavenge free radicals.
Research Insights:
- Structure-Activity Relationship : Studies indicate that the presence of hydroxyl groups in specific positions enhances antioxidant activity. Compounds with two hydroxyl groups in ortho positions on the phenyl ring exhibited significant metal-chelating properties and antioxidant effects .
- Evaluation Methods : Various assays such as ABTS and CUPRAC have been employed to measure antioxidant activity, demonstrating the effectiveness of these compounds in mitigating oxidative stress .
Summary Table of Biological Activities
Q & A
Basic: What synthetic methodologies are recommended for constructing the quinazoline-2,4-dione core in this compound?
Methodological Answer:
The quinazoline-2,4-dione core is typically synthesized via cyclization of substituted anthranilic acid derivatives. A common approach involves refluxing anthranilic acid with urea or phosgene in acidic conditions (e.g., concentrated H₂SO₄) to form the bicyclic structure. For the target compound, subsequent functionalization steps include:
- 3,4,5-Trimethoxyphenyl introduction : Achieved via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using a boronic acid derivative.
- 2-(4-Bromophenyl)-2-oxoethyl attachment : Employ alkylation reactions with 2-bromo-1-(4-bromophenyl)ethanone under basic conditions (K₂CO₃/DMF, 80°C).
Critical parameters include stoichiometric control (1:1.2 molar ratio for electrophile addition) and inert atmosphere to prevent oxidation .
Basic: Which analytical techniques are critical for validating the structural integrity of this compound?
Methodological Answer:
- Single-crystal X-ray diffraction : Resolves bond lengths (e.g., C–Br: ~1.89 Å) and dihedral angles between aromatic rings, confirming regiochemistry .
- NMR spectroscopy : ¹H NMR identifies methoxy protons (δ 3.7–3.9 ppm) and quinazoline carbonyl environments (δ 160–170 ppm in ¹³C).
- High-resolution mass spectrometry (HRMS) : Verifies molecular ion ([M+H]⁺) with <2 ppm error.
- IR spectroscopy : Confirms carbonyl stretches (1660–1720 cm⁻¹) and C–Br vibrations (~560 cm⁻¹) .
Advanced: How can computational modeling predict the compound’s interaction with biological targets?
Methodological Answer:
- Density Functional Theory (DFT) : Optimizes geometry and calculates electrostatic potential surfaces to identify nucleophilic/electrophilic sites.
- Molecular docking : Screens against protein databases (e.g., PDB) using AutoDock Vina. For example, trimethoxyphenyl groups may exhibit π-π stacking with kinase ATP-binding pockets.
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (AMBER force field). Validate with experimental IC₅₀ data to resolve discrepancies .
Advanced: What experimental strategies address contradictions in reported biological activity data?
Methodological Answer:
- Orthogonal assay validation : Compare results across enzymatic (e.g., kinase inhibition) and cell-based (e.g., MTT) assays. Adjust pH (6.5–7.5) and serum content (5–10% FBS) to mimic physiological conditions.
- Structure-activity relationship (SAR) : Synthesize analogs (e.g., replacing Br with Cl or modifying methoxy positions) to isolate pharmacophoric elements.
- Meta-analysis : Use tools like RevMan to statistically harmonize data from disparate studies, identifying outliers due to assay sensitivity .
Advanced: How can reaction conditions be optimized for introducing the 3,4,5-trimethoxyphenyl group?
Methodological Answer:
- Solvent screening : Test polar aprotic solvents (DMF, DMSO) vs. dichloromethane (DCM) for coupling efficiency.
- Catalyst selection : Compare Pd(PPh₃)₄ (5 mol%) vs. Pd(OAc)₂ with SPhos ligand (2.5 mol%) in Suzuki reactions.
- Temperature gradients : Optimize via microwave-assisted synthesis (80–120°C, 30 min) to reduce side products.
- Workflow : Monitor by TLC (hexane:EtOAc 3:1) and isolate via flash chromatography (silica gel, 60–120 mesh) .
Advanced: What crystallographic parameters suggest potential for supramolecular interactions?
Methodological Answer:
- Unit cell dimensions : Monoclinic systems (e.g., space group C2/c) with large a-axis values (>17 Å) facilitate π-π stacking .
- Hydrogen-bonding networks : Analyze O–H···O and C–H···O interactions (2.5–3.2 Å) using Mercury software.
- Hirshfeld surface analysis : Quantify contact contributions (e.g., Br···H contacts >10% indicate halogen bonding potential) .
Basic: How to assess the compound’s solubility profile for in vitro assays?
Methodological Answer:
- Shake-flask method : Dissolve 1 mg in 1 mL of PBS (pH 7.4), DMSO, or EtOH. Measure saturation via UV-Vis (λmax ~270 nm).
- HPLC quantification : Use a C18 column (acetonitrile:H₂O gradient) to determine solubility limits (reported as mg/mL).
- LogP calculation : Predict via ChemDraw (clogP ~3.2) to guide solvent selection .
Advanced: What mechanistic insights can be gained from kinetic studies of its degradation?
Methodological Answer:
- Forced degradation : Expose to 0.1 M HCl (40°C, 24 h), 0.1 M NaOH, and 3% H₂O₂. Monitor by LC-MS to identify hydrolysis (quinazoline ring opening) or oxidation products.
- Arrhenius analysis : Calculate activation energy (Eₐ) from degradation rates at 25°C, 40°C, and 60°C.
- Isotope labeling : Use ¹⁸O-water to trace hydrolytic pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
